2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methyl-5-nitrophenyl)acetamide
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Overview
Description
2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE typically involves the reaction of 2-amino-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazole with substituted acyl chlorides. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and transcription . These actions result in the inhibition of cell growth and proliferation, making it effective against various pathogens and cancer cells.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 2-amino-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazole
- N-(5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl)-substituted-amides These compounds share similar chemical structures and biological activities but differ in their specific substituents and functional groups . The unique combination of the thiadiazole ring with the phenoxy and nitrophenyl groups in 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C18H14Cl2N4O4S2 |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H14Cl2N4O4S2/c1-10-2-4-12(24(26)27)7-14(10)21-16(25)9-29-18-23-22-17(30-18)8-28-15-5-3-11(19)6-13(15)20/h2-7H,8-9H2,1H3,(H,21,25) |
InChI Key |
YIDRPYQYOFEDMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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